![molecular formula C13H9BrN2OS2 B2884782 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone CAS No. 339017-27-5](/img/structure/B2884782.png)
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-c]isothiazol ring, which is a sulfur and nitrogen-containing heterocycle. This ring is substituted at the 3-position with a methyl group and at the 5-position with a 4-bromophenyl methanone group.Scientific Research Applications
- B4 has demonstrated antibacterial effects against certain pathogens. Researchers have explored its potential as an antimicrobial agent, particularly against bacterial strains that cause infections .
- In addition to antibacterial activity, B4 shows promise as an antifungal compound. Investigations have focused on its ability to inhibit fungal growth and prevent fungal infections .
- B4 has been studied for its impact on AchE activity. This enzyme plays a crucial role in the cholinergic nervous system. Alterations in AchE activity can lead to behavioral changes and impaired movement. Researchers have explored B4’s effects on AchE and its potential neurotoxicity .
- Oxidative stress, characterized by an imbalance between free radicals and antioxidants, contributes to various diseases. B4 has been investigated for its antioxidant properties, potentially mitigating oxidative damage in cells and tissues .
- B4’s antitumor potential has attracted interest. Researchers have explored its effects on tumor cells, aiming to understand its mechanisms and potential therapeutic applications .
- B4 derivatives have been tested in vitro against human and mouse cell lines. Investigations have focused on their cytotoxicity and antiproliferative effects, providing insights into their potential as anticancer agents .
Antibacterial Activity
Antifungal Properties
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Oxidative Stress and Antioxidant Properties
Antitumor Activity
Cytotoxicity and Antiproliferative Activity
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities .
properties
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCCJPSMROWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone |
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